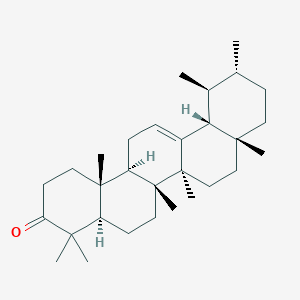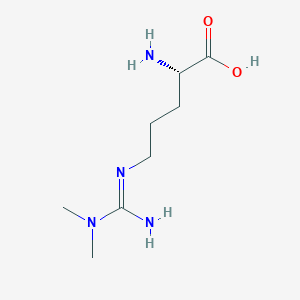
Cadalin
Übersicht
Beschreibung
Cadalin, also known as Cadalene, is a polycyclic aromatic hydrocarbon with a chemical formula of C15H18 and a cadinane skeleton . It is derived from generic sesquiterpenes and is ubiquitous in essential oils of many higher plants .
Synthesis Analysis
The synthesis of Cadalin is derived from generic sesquiterpenes . Sesquiterpenes are a class of terpenes that consist of three isoprene units and have the molecular formula C15H24 .
Molecular Structure Analysis
Cadalin has a cadinane skeleton, which is a type of polycyclic aromatic hydrocarbon . The chemical formula of Cadalin is C15H18 .
Physical And Chemical Properties Analysis
Cadalin is a colorless liquid . It has a molar mass of 198.30342 . More specific physical and chemical properties are not mentioned in the search results.
Wissenschaftliche Forschungsanwendungen
Paleobotanic Analysis
Cadalene serves as a valuable biomarker for paleobotanic studies. When analyzing rock sediments, the ratio of retene to cadalene provides insights into the presence of the genus Pinaceae in ancient ecosystems. Researchers use this information to reconstruct past vegetation and understand changes in plant communities over geological time scales .
Materials Science: Polyurethanes
Polyurethanes (PUs) are versatile materials used in both industrial and biomedical applications. Cadalene’s unique properties contribute to the mechanical characteristics of PUs. These materials can range from flexible to hard, making them suitable for diverse applications. Their biocompatibility further enhances their use as biomaterials for short- and medium-duration applications .
Eigenschaften
IUPAC Name |
1,6-dimethyl-4-propan-2-ylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMOJIHDTVZTGDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2C=C1)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40197483 | |
| Record name | Cadalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40197483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cadalene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0059698 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Cadalene | |
CAS RN |
483-78-3 | |
| Record name | Cadalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=483-78-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cadalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483783 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cadalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40197483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Naphthalene, 1,6-dimethyl-4-(1-methylethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CADALENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49X2436USB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Cadalin and where is it found?
A1: Cadalin is a sesquiterpene hydrocarbon belonging to the naphthalene family. It was first discovered as a constituent of essential oils, particularly in Heterotheca inuloides Cass. [] Further research identified Cadalin in other plant species, often alongside other sesquiterpenes. []
Q2: How is the structure of Cadalin elucidated?
A2: The structure of Cadalin was primarily determined using spectroscopic methods. [] Early research relied on chemical degradation and comparison with known compounds. [, ] Modern techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) allow for more precise structural determination.
Q3: Have there been attempts to synthesize Cadalin?
A3: Yes, the chemical synthesis of Cadalin has been achieved. One of the earliest reported syntheses is detailed in "Höhere Terpenverbindungen IV. Synthese des Cadalins." [] This research marked a significant step towards understanding the structure and potential applications of Cadalin.
Q4: Are there any other interesting chemical reactions involving Cadalin?
A4: Research has explored various chemical transformations involving Cadalin. One study focused on the cyclization reactions of sesquiterpenes, leading to the total synthesis of Bisabolene and a Hexahydro-cadalin derivative. [] This work showcases the versatility of Cadalin as a starting material for synthesizing other valuable compounds.
Q5: Are there connections between Cadalin and other sesquiterpenes?
A5: Research suggests a relationship between Cadalin and other sesquiterpenes. One study demonstrated the conversion of Guaiol, another sesquiterpene, into Cadalin. [] This finding highlights the potential biosynthetic pathways and interconversions within the sesquiterpene family.
Q6: Is there research on Cadalin beyond its isolation and synthesis?
A6: While the provided articles primarily focus on the isolation, structure, and synthesis of Cadalin, the presence of Cadalin alongside other bioactive compounds like Quercetin in Heterotheca inuloides Cass [] suggests potential avenues for further investigation into its biological activities and potential applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















